REACTION_CXSMILES
|
CSC.[CH3:4][C:5]([CH3:21])([C:11]1[CH:16]=[CH:15][C:14]([I:17])=[C:13]([O:18][CH2:19][CH3:20])[CH:12]=1)[C:6](OCC)=[O:7].CC(O)C>C(OCC)C>[CH2:19]([O:18][C:13]1[CH:12]=[C:11]([C:5]([CH3:21])([CH3:4])[CH2:6][OH:7])[CH:16]=[CH:15][C:14]=1[I:17])[CH3:20]
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Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
ethyl dimethyl-(3-ethoxy-4-iodophenyl)acetate
|
Quantity
|
4.83 g
|
Type
|
reactant
|
Smiles
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CC(C(=O)OCC)(C1=CC(=C(C=C1)I)OCC)C
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 3 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to quench the excess borane
|
Type
|
CUSTOM
|
Details
|
The solution was partitioned between aqueous sodium bicarbonate and methylene chloride
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=CC(=C1)C(CO)(C)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.23 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |